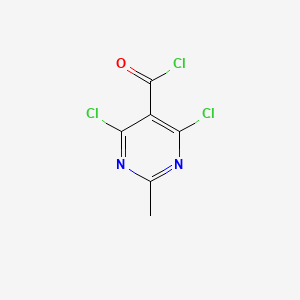![molecular formula C5H3BrN2S B12964930 3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)
3-Bromo-1H-thieno[3,2-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1H-thieno[3,2-c]pyrazole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrazole ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-thieno[3,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromo-2-thiophenecarboxaldehyde with hydrazine hydrate, followed by cyclization to form the desired pyrazole ring . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-thieno[3,2-c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrazoles, thienopyrazoles, and other fused heterocyclic compounds .
Scientific Research Applications
3-Bromo-1H-thieno[3,2-c]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential as a kinase inhibitor and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-thieno[3,2-c]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
3-Bromo-1H-pyrazole: Shares the pyrazole ring but lacks the thiophene ring.
Thieno[2,3-c]pyrazole: Similar fused ring system but different substitution pattern.
3-Bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: Contains an additional carboxylic acid group.
Uniqueness: 3-Bromo-1H-thieno[3,2-c]pyrazole is unique due to its specific fused ring system and the presence of the bromine atom, which makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C5H3BrN2S |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
3-bromo-2H-thieno[3,2-c]pyrazole |
InChI |
InChI=1S/C5H3BrN2S/c6-5-4-3(7-8-5)1-2-9-4/h1-2H,(H,7,8) |
InChI Key |
LTBKBMKTEJCCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(NN=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



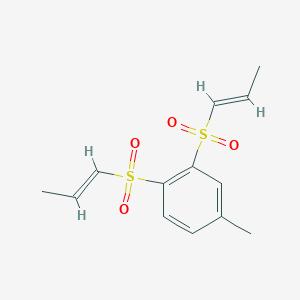

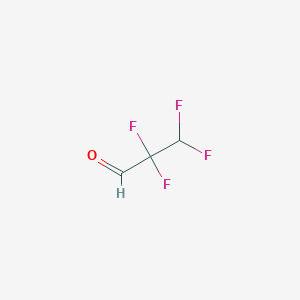

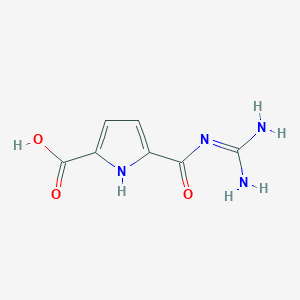
![6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
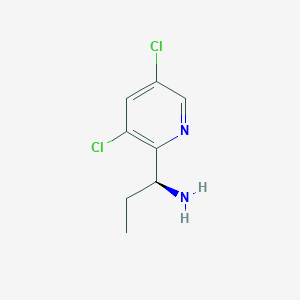

![2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12964920.png)
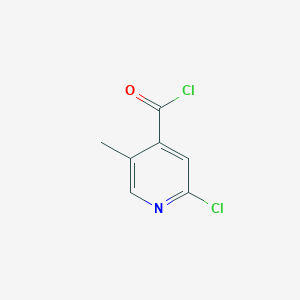
![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)

